Product packaging for fluoro(trinitro)methane(Cat. No.:CAS No. 1840-42-2)

fluoro(trinitro)methane

Cat. No.: B157237
CAS No.: 1840-42-2
M. Wt: 169.03 g/mol
InChI Key: IHOVZLJULZIGOW-UHFFFAOYSA-N
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Description

Fluoro(trinitro)methane is a high-value chemical reagent designed for advanced research applications, particularly in the field of energetic materials science. Its unique structure, featuring a methane core functionalized with both fluorine and multiple nitro groups, makes it a compound of significant interest. The strong electron-withdrawing nature of the trinitromethyl group is known to be a key building block in the development of High-Energy Dense Oxidizers (HEDOs) . In synthetic chemistry, this compound is expected to serve as a powerful precursor or intermediate in nucleophilic addition reactions, such as Michael additions, enabling the incorporation of the trinitromethyl moiety into more complex molecules . The presence of the fluorine atom can further modify the compound's reactivity, density, and stability, offering researchers a versatile tool for creating novel fluorinated energetic compounds . This compound is strictly for professional laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with local and international regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CFN3O6 B157237 fluoro(trinitro)methane CAS No. 1840-42-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1840-42-2

Molecular Formula

CFN3O6

Molecular Weight

169.03 g/mol

IUPAC Name

fluoro(trinitro)methane

InChI

InChI=1S/CFN3O6/c2-1(3(6)7,4(8)9)5(10)11

InChI Key

IHOVZLJULZIGOW-UHFFFAOYSA-N

SMILES

C([N+](=O)[O-])([N+](=O)[O-])([N+](=O)[O-])F

Canonical SMILES

C([N+](=O)[O-])([N+](=O)[O-])([N+](=O)[O-])F

Other CAS No.

1840-42-2

Origin of Product

United States

Synthetic Methodologies and Advanced Preparative Strategies

Elucidation of Precursor Chemistry and Reaction Pathways Leading to Fluoro(trinitro)methane

The construction of the this compound molecule is not straightforward and relies on the careful orchestration of several key chemical transformations. The primary approaches involve the sequential or convergent introduction of the fluorine and trinitromethyl functionalities.

Nucleophilic fluorination is a cornerstone of organofluorine chemistry and represents a critical strategy for introducing fluorine into organic molecules. numberanalytics.com This class of reaction involves the displacement of a leaving group by a fluoride (B91410) ion, which can proceed through either an SN1 or SN2 mechanism depending on the substrate and reaction conditions. numberanalytics.com The development of effective fluorinating agents has been crucial. While simple metal fluoride salts are the most basic source of nucleophilic fluoride, their utility is often hampered by low solubility and high lattice energy. ucla.edu To overcome these challenges, a variety of reagents and catalytic systems have been developed, including transition-metal-catalyzed methods and the use of organocatalysts. ucla.edursc.org These advanced approaches enable fluorination under milder conditions, expanding the scope and applicability of nucleophilic fluorination to complex substrates. ucla.edu For the synthesis of highly electron-deficient methanes, such as those bearing multiple nitro groups, the choice of fluorinating agent and conditions is critical to avoid side reactions and decomposition.

The trinitromethyl group, -C(NO2)3, is a powerful explosophore that significantly enhances the energy density and oxygen balance of a molecule. mdpi.comnih.gov A primary method for introducing this functionality is through the Michael addition of trinitromethane (B1605510) (nitroform) to electron-deficient α,β-unsaturated compounds. rsc.org This reaction, which forms a new carbon-carbon bond, is highly effective for creating precursors that contain the trinitromethyl unit. For instance, the reaction of nitroform with acrylamide (B121943) exclusively yields the Michael addition product, 4,4,4-trinitrobutanamide, which can be further transformed into other energetic materials. rsc.org

Another significant strategy involves the destructive nitration of precursor molecules. For example, 4-nitro-1-acetonylpyrazole can be nitrated with a mixture of concentrated nitric acid and sulfuric acid to yield 4-nitro-1-(trinitromethyl)-pyrazole. mdpi.com Similarly, the trinitromethyl group can be formed by the nitration of a dinitromethyl precursor using an improved nitration method, a technique that has been used to synthesize complex heterocyclic compounds. nih.gov These methods highlight the versatility of nitration and addition reactions in constructing molecules with the highly energetic trinitromethyl moiety. rsc.orgmdpi.comrsc.org

Direct synthesis of this compound is challenging, and it has been observed as a side product in complex fluorination reactions. During the synthesis of fluorodinitroacetonitrile, F(NO2)2CCN, via the aqueous fluorination of sodium dinitrocyanomethanide, this compound, FC(NO2)3, was identified as a contaminant. rsc.org This suggests that under aggressive fluorinating conditions, fragmentation or rearrangement of the starting material or intermediates can occur, leading to the formation of this highly nitrated and fluorinated single-carbon species. The pyrolysis of certain fluorocarbon and nitrogen-containing compounds can also lead to a variety of fragmented and rearranged products, although specific, high-yield pyrolysis routes to this compound are not well-established in the literature. wikipedia.org

Derivatization and Functionalization Techniques for this compound Systems

The functional groups present in this compound and related compounds offer pathways for further chemical modification, allowing for their incorporation into larger, more complex molecular designs.

The fluoro(trinitro)methyl group itself is a desirable building block for creating new high-energy-density materials. However, due to its reactivity, more stable related groups like the fluorodinitromethyl moiety, -CF(NO2)2, are often used in synthetic strategies. The introduction of the fluorodinitromethyl group into heterocyclic structures, such as triazoles and furazans, has been shown to improve density, oxygen balance, and thermal stability. energetic-materials.org.cnnih.gov For example, a multi-step synthesis involving oxidation, nitration, decarboxylation, and fluorination has been used to prepare 3-(5-(fluorodinitromethyl)-1H-1,2,4-triazol-3-yl)-4-nitrofurazan. nih.gov These synthetic routes demonstrate that the fluoropolynitromethyl functionality can be successfully integrated into advanced molecular architectures, providing a template for how the fluoro(trinitro)methyl group could be similarly employed. researchgate.net

The synthesis of fluorodinitromethyl compounds is a significant area of research in energetic materials chemistry. tandfonline.com A key precursor for many of these compounds is 2-fluoro-2,2-dinitroethanol (B101770) (FDNE), which serves as a building block for more complex molecules. researchgate.net One synthetic approach to fluorodinitromethane derivatives that avoids elemental fluorine involves the nitration of 1,2-dichlorodifluoroethylene to produce chlorofluoronitroacetic acid. This intermediate is then converted to chlorofluorodinitromethane, which can be subsequently reduced in the presence of formaldehyde (B43269) to yield FDNE. researchgate.net

Another important pathway is the direct fluorination of dinitro compounds. For instance, fluorodinitroacetonitrile can be prepared via the aqueous fluorination of sodium dinitrocyanomethanide. rsc.org The synthesis of various fluoronitro aliphatics often relies on the reaction of fluorodinitromethane with other reagents or the functionalization of molecules already containing the fluorodinitromethyl group. acs.org

Below is a table summarizing various synthetic approaches to key fluoronitroaliphatic compounds.

Target CompoundPrecursor(s)Key Reaction Step(s)Reference(s)
Fluorodinitroethanol (FDNE) Chlorofluorodinitromethane, FormaldehydeReduction with iodide researchgate.net
Fluorodinitroacetonitrile Sodium dinitrocyanomethanideAqueous fluorination rsc.orgrsc.org
5-(Fluorodinitromethyl)-2H-tetrazole Fluorodinitroacetonitrile, Hydrazoic acid (HN3)1,3-Dipolar cycloaddition rsc.org
3-(5-(Fluorodinitromethyl)-1H-1,2,4-triazol-3-yl)-4-nitrofurazan (4-Nitrofurazan-3-yl)acetic acidOxidation, Nitration, Decarboxylation, Fluorination nih.gov

Exploration of Fluoromethylating Agents in Syntheses

The introduction of fluorine into organic molecules, particularly onto a carbon atom already bearing multiple electron-withdrawing groups, presents unique synthetic challenges. The synthesis of compounds like this compound often involves direct fluorination of a suitable precursor. For instance, the aqueous fluorination of sodium dinitrocyanomethanide has been observed to produce fluorotrinitromethane as a byproduct. rsc.org Beyond direct fluorination with elemental fluorine or its surrogates, a variety of fluoromethylating and general fluorinating agents have been developed to achieve more controlled and selective fluorination.

One of the most established industrial methods for producing highly fluorinated organic compounds is electrochemical fluorination (ECF). wikipedia.org The Simons process, a cornerstone of ECF technology, involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride. wikipedia.orggoogle.comcore.ac.uk A potential of 5-6 volts is typically applied across a nickel anode, where the fluorination occurs. wikipedia.org This process is effective for producing perfluorinated amines, ethers, and sulfonyl fluorides from their hydrogen-containing precursors. wikipedia.org Another industrial ECF method, the Phillips Petroleum process, uses porous graphite (B72142) anodes in molten potassium fluoride-hydrogen fluoride (KHF2) to achieve fluorination. wikipedia.org

For more targeted laboratory syntheses, a range of chemical fluorinating agents are employed. These reagents can be broadly categorized by their mode of action, delivering either electrophilic, nucleophilic, or radical fluorine equivalents. For introducing a fluoromethyl group specifically, reagents have been developed that offer greater reactivity and selectivity than simple fluoromethyl halides. nih.gov For example, fluoromethyl triflate (FH2COSO2CF3) and fluoromethyl fluorosulfonate (FH2COSO2F) are powerful, non-ozone-depleting fluoromethylating agents, analogous to their well-known methylating counterparts. researchgate.net Other advanced reagents include S-(monofluoromethyl)diarylsulfonium salts and N-tosyl-S-fluoromethyl-S-phenylsulfoximine, which serve as effective electrophilic monofluoromethylating agents for various nucleophiles under specific conditions. chemrevlett.com

Fluorinating Method/AgentDescriptionTypical Application/Reaction
Electrochemical Fluorination (Simons Process)Electrolysis of an organic compound in anhydrous hydrogen fluoride (HF) at a nickel anode. wikipedia.orgIndustrial production of perfluorinated compounds like amines, ethers, and sulfonyl fluorides. wikipedia.org
Aqueous FluorinationDirect fluorination using a dilute mixture of F2 in an aqueous medium.Fluorination of sodium dinitrocyanomethanide to yield fluorodinitroacetonitrile, with fluorotrinitromethane as a potential byproduct. rsc.org
Fluoromethyl Triflate (SFM)A highly reactive electrophilic fluoromethylating agent (FH2COSO2CF3). researchgate.netFluoromethylation of various chalcogen nucleophiles. researchgate.net
S-(monofluoromethyl)diarylsulfonium tetrafluoroborateAn electrophilic CH2F source used for direct monofluoromethylation. chemrevlett.comO-monofluoromethylation of carboxylic acids under mild basic conditions. chemrevlett.com

Nucleophilic Aromatic Substitution in Fluorinated Systems

Nucleophilic aromatic substitution (NAS) is a critical reaction mechanism for modifying aromatic rings, particularly those rendered electron-deficient by the presence of strong electron-withdrawing groups. masterorganicchemistry.compressbooks.pub This process is fundamentally different from electrophilic aromatic substitution. In NAS, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before a leaving group (commonly a halide) is expelled. pressbooks.pub

The presence of one or more nitro groups on an aromatic ring dramatically activates it toward NAS. pressbooks.pub The activating effect is most pronounced when the nitro groups are positioned ortho or para to the leaving group, as this allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group. pressbooks.pub Aryl fluorides are often excellent substrates for NAS because fluorine's high electronegativity activates the ring for nucleophilic attack, yet the fluoride ion is a competent leaving group in this context.

For example, 2,4,6-trinitrochlorobenzene readily reacts with aqueous sodium hydroxide (B78521) at room temperature to yield 2,4,6-trinitrophenol. pressbooks.pub Similarly, the fluorine atom in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene can be displaced by a variety of oxygen, sulfur, and nitrogen nucleophiles. nih.gov These reactions highlight the synthetic utility of NAS in preparing highly functionalized aromatic compounds. While this compound is an aliphatic compound, the underlying principle of activation by multiple nitro groups is analogous. The extreme electron-withdrawing nature of the three nitro groups on a single carbon atom makes this compound a potent electrophile in certain reactions, such as its use as an alkaline nitrating agent. acs.org

SubstrateNucleophileConditionsProduct Type
2,4,6-TrinitrochlorobenzeneHydroxide (NaOH)Aqueous, Room TemperaturePhenol derivative (2,4,6-Trinitrophenol). pressbooks.pub
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneAlcohols (e.g., MeOH, EtOH)KOH, RefluxAlkoxy derivative. nih.gov
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzenePhenol, Thiophenol, AminesK2CO3, DMF, HeatPhenoxy, Thiophenoxy, or Amino derivative. nih.gov
p-Nitrophenyl fluorideGeneric Nucleophile-Substitution product (reaction is much faster than with m-nitrophenyl fluoride). masterorganicchemistry.com

Theoretical Chemistry and Advanced Computational Studies

Quantum Chemical Investigations of Molecular and Electronic Structure

Quantum chemical methods are powerful tools for elucidating the intricate details of molecular systems at the atomic level. For fluoro(trinitro)methane, these investigations have been instrumental in characterizing its fundamental properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying energetic materials due to its balance of accuracy and computational cost. nsf.gov DFT methods, such as B3LYP and B3PW91, have been widely employed to determine the optimized molecular geometry of this compound and its derivatives. researchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

For instance, DFT calculations have been used to explore the geometries of a series of azete-based high-energy-density molecules functionalized with the trinitromethane (B1605510) group. researchgate.net Such studies, often utilizing basis sets like aug-cc-pVDZ, are crucial for accurately predicting the molecular structure. researchgate.net The geometric parameters obtained from these calculations are fundamental inputs for further analysis of the molecule's electronic properties and stability.

Electronic properties such as the distribution of electron density, molecular electrostatic potential, and dipole moment are also effectively elucidated using DFT. iau.irresearchgate.net The molecular electrostatic potential surface, for example, helps in identifying the positive and negative regions of the molecule, which is crucial for understanding intermolecular interactions and predicting reactivity. In many nitroaromatic compounds, the charge distribution, particularly the charges on the nitro groups, plays a significant role in their sensitivity and stability. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets in Energetic Materials Research

Functional Description Common Basis Sets
B3LYPA hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Widely used for its general accuracy. researchgate.netiau.ir6-31G(d), 6-311++G(2df,2p), aug-cc-pVDZ researchgate.netresearchgate.netscispace.com
PBE0A hybrid functional that mixes the Perdew–Burke–Ernzerhof (PBE) exchange functional with Hartree–Fock exchange. Often used for comparison with B3LYP. nsf.govresearchgate.netcc-pVTZ, 6-311G++(d,p) researchgate.netmdpi.com
B3PW91A hybrid functional combining Becke's three-parameter exchange functional with the Perdew-Wang 1991 correlation functional. researchgate.net6-31G(d,p) researchgate.net

This table is for illustrative purposes and includes methods commonly used in the study of energetic materials.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy for studying electronic structures. researchgate.net Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are foundational ab initio techniques. researchgate.netnih.gov While computationally more intensive than DFT, ab initio calculations are crucial for benchmarking and for systems where DFT may not be as reliable. researchgate.net

For this compound, ab initio calculations can provide a detailed description of the electronic wave function, from which various properties can be derived. uol.denih.gov These methods have been applied to study related compounds, providing insights into their electronic structure and stability. nih.govresearchgate.net For example, ab initio calculations have been used to investigate the structures and vibrational frequencies of cluster ions, which is essential for understanding their decomposition pathways. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. nsps.org.ngresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. emerginginvestigators.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.netnumberanalytics.com

In the context of this compound, a smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to undergo chemical reactions, which is a crucial factor in the decomposition of energetic materials. numberanalytics.com Computational studies on similar fluorinated and nitrated compounds have shown that the introduction of fluorine can influence the HOMO and LUMO energy levels, thereby affecting the molecule's reactivity and stability. mdpi.comemerginginvestigators.org The distribution of the HOMO and LUMO across the molecule can also reveal the most probable sites for electrophilic and nucleophilic attack. nsps.org.ng

Table 2: Frontier Molecular Orbital (FMO) Properties and Their Implications

FMO Property Significance in Chemical Reactivity
HOMO EnergyHigher energy indicates a greater tendency to donate electrons (nucleophilicity). emerginginvestigators.org
LUMO EnergyLower energy indicates a greater tendency to accept electrons (electrophilicity). emerginginvestigators.org
HOMO-LUMO GapA smaller gap suggests higher reactivity and lower kinetic stability. researchgate.netnumberanalytics.com

This table provides a general overview of the significance of FMO properties.

The stability of this compound is intrinsically linked to the strength and nature of its intramolecular bonds. Theoretical methods are employed to analyze the bond dissociation energies (BDE) of the various chemical bonds within the molecule. The weakest bond is often indicative of the initial step in the decomposition process. For many nitro-containing energetic materials, the C-NO2 bond is a critical linkage. uni-muenchen.de

Theoretical studies on trinitromethane derivatives have investigated the relative strengths of different bonds to predict decomposition pathways. uni-muenchen.de For instance, it has been found that in some cases, the rupture of a C-NO2 bond may be energetically more favorable than other reaction pathways. uni-muenchen.de The presence of the highly electronegative fluorine atom in this compound can influence the electronic environment of the adjacent carbon atom and the nitro groups, thereby affecting the C-N and C-F bond strengths. Computational analysis helps in quantifying these effects and providing a deeper understanding of the molecule's intrinsic stability.

Computational Simulations of Chemical Reactivity and Mechanistic Pathways

Computational simulations allow for the exploration of the dynamic processes of chemical reactions, providing insights into reaction mechanisms that are often difficult to obtain experimentally.

Reaction force analysis is a computational tool used to understand the mechanism of a chemical reaction by examining the forces acting on the atoms along the reaction coordinate. researchgate.netacs.org This analysis helps to identify the electronic and structural changes that occur during a chemical transformation. acs.org

Studies on the tautomerization of trinitromethane and related compounds have utilized reaction force analysis to elucidate the mechanisms of these processes. researchgate.netnih.gov This method can partition the reaction into distinct regions of structural rearrangement and electronic reorganization, providing a detailed picture of the energy profile of the reaction. For this compound, such an analysis could reveal the intricate details of its decomposition or isomerization pathways, highlighting the role of the fluorine atom in influencing the reaction mechanism. While direct studies on this compound are not extensively documented in this specific context, the principles derived from the analysis of other trinitromethane derivatives are highly relevant. researchgate.netnih.gov

Molecular Dynamics Simulations for Investigating Molecular Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of molecules and materials at an atomistic level. csic.es For energetic materials like this compound, MD simulations can provide insights into properties such as thermal stability, decomposition mechanisms, and intermolecular interactions, which are crucial for understanding their performance and sensitivity. mdpi.com

Classical MD simulations, which use force fields to describe the interactions between atoms, can model the statistical distribution of bond lengths. mdpi.com This is particularly relevant for the nitro groups in this compound, as the C-N and N-O bond lengths and their fluctuations can be indicative of the molecule's stability. While classical MD does not provide electronic structure information directly, it can be used to evaluate sensitivity based on molecular structure parameters like bond lengths. mdpi.com For instance, in nitramine explosives, the N-NO2 bond is often considered a trigger bond for decomposition. mdpi.com

MD simulations are also employed to study the crystal structure and morphology of energetic materials under different conditions. mdpi.com By simulating the growth of crystal faces, it's possible to predict the crystal habit in a vacuum or in the presence of different solvents. mdpi.com This is achieved through models like the attachment energy (AE) and modified attachment energy (MAE) models. mdpi.com The interaction between the crystal surface and solvent molecules can significantly influence the crystal morphology.

Furthermore, MD simulations can be used to explore the phase diagram of molecular substances under high pressure. nih.gov By modeling small clusters of molecules, researchers can investigate phase transitions at various temperatures and pressures, providing results that can be compared with experimental findings. nih.gov

Computational Modeling of Derivatization and Transformation Reactions

Computational modeling plays a significant role in predicting the outcomes of chemical reactions, including the derivatization and transformation of this compound. Density Functional Theory (DFT) is a common method used to investigate the geometries, thermodynamic properties, and reaction pathways of molecules. researchgate.netnih.gov

For instance, computational studies on diaziridines have shown that the introduction of a trinitromethane substituent can enhance detonation properties. nih.gov These studies use DFT to calculate properties like heat of formation, energetic properties, stability, and impact sensitivity. nih.gov Such computational screening can guide the synthesis of new high-energy-density materials.

Computational modeling can also be used to design and modify molecules for specific applications. For example, in the context of methane (B114726) activation, DFT calculations have been used to predict how modifications to a gallium imide catalyst could lower the reaction barrier. rsc.org Similarly, computational methods can be applied to study the potential reactions of this compound to form new derivatives with tailored properties.

The use of computational tools extends to understanding intermolecular interactions in co-crystals. For example, the replacement of certain intermolecular bonds with halogen bonds through the introduction of halogen bond donors can be modeled and analyzed. mdpi.com This provides a rational basis for designing new crystalline materials with specific structures and properties.

Prediction and Analysis of Crystal Structures and Intermolecular Interactions

Crystal Structure Prediction (CSP) Methodologies

Crystal Structure Prediction (CSP) has become an essential theoretical tool, particularly for the pharmaceutical and energetic materials industries. nih.gov The goal of CSP is to predict the stable crystal structures a molecule is likely to form based on its chemical diagram. nih.gov Methodologies for CSP have advanced significantly, as demonstrated in a series of blind tests. nih.gov

A common approach in CSP involves generating a multitude of possible crystal packings and then ranking them based on their lattice energies. acs.org The assumption is that the experimentally observed crystal structure will be among the most stable predicted structures. acs.org For flexible molecules, this process can be more complex, often requiring a combination of methods. One such approach is a hybrid method that uses a "gold standard" calculation to generate reference data for parameterizing a tailor-made force field. acs.org This force field is then used to search for low-energy crystal packings, which are subsequently re-optimized with the more accurate hybrid method. acs.org

Recent advancements in CSP incorporate machine learning and artificial intelligence. arxiv.orgmdpi.com For example, universal neural network potentials (NNPs) combined with genetic algorithms (GAs) are being used to efficiently search for stable crystal structures across entire composition spaces in multicomponent systems. arxiv.org Software like CrySPAI utilizes an evolutionary optimization algorithm, DFT for accurate energy calculations, and a deep neural network to learn the relationship between crystal structures and their energies. mdpi.com

The table below summarizes some key aspects of modern CSP methodologies:

CSP Methodology AspectDescription
Structure Generation Generation of a large number of candidate crystal structures.
Energy Ranking Ranking of the generated structures based on calculated lattice energies to identify the most stable polymorphs. acs.org
Force Fields Use of both general and tailor-made force fields to calculate intermolecular interactions and energies. acs.org
Machine Learning Integration of neural network potentials and genetic algorithms to improve the efficiency and accuracy of the search for stable structures. arxiv.orgmdpi.com
Hybrid Methods Combination of different computational methods to refine the energy ranking of the most promising crystal structures. acs.org

Theoretical Examination of Halogen Bonding and Other Non-Covalent Interactions (e.g., O···O distances)

The crystal packing of this compound is significantly influenced by various non-covalent interactions. A key interaction in halogen-containing compounds is the halogen bond, a directional interaction between a halogen atom and a Lewis base. umich.eduwikipedia.org In halotrinitromethanes, including this compound, the electrostatic potential on the entire surface of the halogen atom can be positive, which is a prerequisite for halogen bonding. researchgate.net

The strength of halogen bonds is influenced by the substituents on the molecule. acs.org Electron-withdrawing groups, like the nitro groups in this compound, generally lead to stronger halogen bonds. acs.org The tendency for halogen bond formation follows the trend I > Br > Cl > F. acs.org While fluorine is the least likely to form strong halogen bonds, its interactions can still be significant in stabilizing crystal structures, often in the form of C–H···F bonds. nih.gov

The table below provides examples of non-covalent interactions and their typical characteristics:

Interaction TypeDescriptionTypical Distance
Halogen Bond (X···B) A directional interaction between a halogen atom (X) and a Lewis base (B). wikipedia.orgShorter than the sum of the van der Waals radii. mdpi.com
Hydrogen Bond (D–H···A) An attractive interaction between a hydrogen atom from a donor (D-H) and an acceptor atom (A).Typically 1.5 - 2.5 Å (H···A).
O···O Contact Short contacts between oxygen atoms of nitro groups.Can be shorter than the sum of the van der Waals radii.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Typically 3.5 - 3.8 Å between ring centroids.

Relationship between Molecular Structure and Crystal Packing

In this compound, the propeller-like arrangement of the three nitro groups around the central carbon atom is a key structural feature. mdpi.com This molecular conformation influences how the molecules can pack together. The presence of both a fluorine atom and multiple nitro groups provides sites for various intermolecular interactions, including halogen bonds and O···O contacts, which will dictate the packing motif. researchgate.netresearchgate.net

The principle of close packing is a fundamental concept in understanding the crystal structures of molecular solids. mdpi.com Molecules tend to arrange themselves to minimize empty space, which generally leads to a more stable, lower-energy structure. The efficiency of this packing can be influenced by molecular symmetry and the directionality of intermolecular interactions.

Computational tools are invaluable for exploring the relationship between molecular and crystal structure. mdpi.com By calculating properties like lattice energy and analyzing intermolecular interactions for different packing arrangements, it is possible to understand why a particular crystal structure is preferred. mdpi.com For example, the analysis of a series of isostructural compounds can reveal how small changes in molecular structure, such as the substitution of one halogen for another, can affect the crystal packing and the resulting material properties. mdpi.com

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of fluoro(trinitro)methane. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can map out the molecular framework.

The characterization of this compound benefits from the analysis of several different atomic nuclei. Since the molecule contains no hydrogen atoms, ¹H NMR is not applicable. However, NMR studies of other nuclei are highly informative.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. libretexts.orglibretexts.org As this compound contains a single, unique carbon atom, its proton-decoupled ¹³C NMR spectrum is expected to show a single resonance. libretexts.org This carbon is bonded to one fluorine and three nitro groups, placing it in a highly electron-withdrawn environment, which results in a significant downfield chemical shift. libretexts.org In related trinitromethyl compounds, the resonance for the C(NO₂)₃ carbon appears around 128 ppm. rsc.org The presence of an additional electronegative fluorine atom in this compound would further influence this shift.

¹⁹F NMR: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorine-containing compounds. wikipedia.org The spectrum of this compound shows a chemical shift that is characteristic of its specific electronic environment. nih.govspectrabase.com The large chemical shift range of ¹⁹F NMR, spanning about 800 ppm, allows for clear resolution of fluorine signals. wikipedia.org For reference, the chemical shift of fluorotrichloromethane (CFCl₃) is set to 0.00 ppm. colorado.edu

¹⁴N NMR: The nitrogen atoms of the three nitro groups can be studied using ¹⁴N NMR spectroscopy. In similar compounds containing the trinitromethyl moiety, the resonances for the nitro groups are observed in a range of -13 to -31 ppm. rsc.org These signals are often sharp, providing clear evidence for the nitro functional groups. rsc.org

¹⁷O and ³³S NMR: While ¹⁷O NMR could theoretically be used to probe the oxygen atoms in the nitro groups, and ³³S NMR is used for sulfur-containing compounds, their application to this compound is not commonly reported. researchgate.net The low natural abundance and quadrupolar nature of these nuclei often make such analyses challenging. researchgate.net

Table 1: Available NMR Data for this compound (Note: Data presented in an interactive format)

NucleusInstrumentObserved Chemical Shift (ppm)Reference Compound
¹³CJeol FX-90Data Available nih.govTMS
¹⁹FNot SpecifiedData Available nih.govCFCl₃

The chemical shifts and spin-spin coupling constants observed in NMR spectra are fundamental to confirming the molecular structure of this compound.

The chemical shift of the single carbon atom in the ¹³C spectrum is dictated by its electronic environment, specifically the strong electron-withdrawing effects of the three nitro groups and the fluorine atom. libretexts.org Similarly, the ¹⁹F chemical shift is highly sensitive to its surroundings. icpms.cz

Spin-spin coupling provides direct evidence of connectivity. A key feature in the ¹³C spectrum of this compound would be the coupling between the carbon nucleus and the fluorine nucleus (¹J-CF), resulting in a doublet. In the ¹⁹F spectrum, this coupling would also be observed as a doublet, assuming no other magnetically active nuclei are nearby. Long-range couplings between fluorine and other nuclei (¹⁹F-¹⁴N) can also occur, providing further structural detail. wikipedia.org The magnitude of these coupling constants is invaluable for confirming the direct bond between the carbon and fluorine atoms.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify functional groups and probe the molecule's vibrational modes. These methods are complementary, as some vibrational modes may be active in one technique but not the other. endress.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. nih.govrsc.org The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its specific functional groups. For trinitromethyl compounds, the most prominent features are the stretching vibrations of the nitro groups. rsc.org

Key expected IR absorption bands include:

Asymmetric NO₂ stretching (νas(NO₂)): Typically observed in the range of 1604–1582 cm⁻¹ for trinitromethyl groups. rsc.org

Symmetric NO₂ stretching (νs(NO₂)): Generally found between 1303–1288 cm⁻¹. rsc.org

C-F stretching: The carbon-fluorine bond gives rise to a strong absorption band, the position of which is sensitive to the surrounding molecular structure. In fluoroelastomers, C-F stretching vibrations are observed around 1043 cm⁻¹ and 1151 cm⁻¹. researchgate.net

C-N stretching: Vibrations associated with the carbon-nitrogen bonds are also expected.

Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about a molecule's vibrational, rotational, and other low-frequency modes. endress.commdpi.com It is particularly useful for analyzing symmetric vibrations and bonds that are non-polar or weakly polar, which may be weak or absent in IR spectra. endress.com

For trinitromethane (B1605510), Raman spectra have been recorded for both liquid and solid states, helping to determine its molecular symmetry. researchgate.net The Raman spectrum of this compound would complement its IR spectrum, providing a more complete vibrational analysis. The symmetric stretching vibrations of the C(NO₂)₃ framework would be particularly active in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for Related Functional Groups (Note: Data presented in an interactive format based on analogous compounds)

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy
Nitro (NO₂)Asymmetric Stretch1604–1582IR, Raman
Nitro (NO₂)Symmetric Stretch1303–1288IR, Raman
Carbon-Fluorine (C-F)Stretch~1000–1200IR

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Ion Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and to study its fragmentation patterns upon ionization, which provides structural clues.

In studies utilizing Gas Chromatography-Mass Spectrometry (GC-MS), this compound has been identified as a volatile organic compound produced by the soil fungus Trichoderma asperelloides. nih.govmdpi.com In one analysis, it was the most dominant volatile compound detected, with a relative peak area of 18.192%. mdpi.comsemanticscholar.org The total ion chromatogram from these studies shows a distinct peak corresponding to this compound, allowing for its identification in a complex mixture. researchgate.net

Analysis of a series of substituted trinitromethanes, including this compound, revealed that the modes of decomposition can be complex. researchgate.net The mass spectrum would show a peak for the molecular ion [CF(NO₂)₃]⁺, confirming the molecular weight of approximately 169 g/mol . nih.gov Common fragmentation pathways for polynitro compounds involve the loss of nitro (NO₂) groups. Therefore, fragment ions corresponding to [CF(NO₂)₂]⁺ and other subsequent losses would be expected in the mass spectrum, providing a characteristic fragmentation pattern that serves as a molecular fingerprint.

X-ray Diffraction Techniques for Solid-State Structural Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining the precise atomic coordinates and geometric parameters of a molecule. uhu-ciqso.es This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the atomic positions can be determined. youtube.com

For halotrinitromethanes, including this compound, analyses of bond lengths and geometries are crucial for understanding their structure and reactivity. chachkov.ru Theoretical and computational studies often complement experimental X-ray diffraction data to provide a comprehensive understanding of the molecular structure. chachkov.rucnjournals.com In a study of halotrinitromethanes, it was noted that the carbon-halogen bond length is of particular interest. researchgate.net The molecular geometry of similar small molecules is often predicted using models like VSEPR theory, which are then confirmed and refined by experimental data from techniques like X-ray diffraction. libretexts.orglabxchange.org

Below is a table with representative, though not experimentally definitive, geometric parameters for this compound based on computational studies, as specific single-crystal X-ray diffraction data is not publicly available.

ParameterValue
C-F Bond Length~1.35 Å
C-N Bond Length~1.50 Å
N-O Bond Length~1.22 Å
F-C-N Bond Angle~107°
N-C-N Bond Angle~112°
O-N-O Bond Angle~125°

Note: These values are illustrative and derived from computational models. Precise experimental values are determined by SC-XRD.

Beyond determining atomic positions, X-ray diffraction data can be used to map the distribution of electron density within a molecule. uky.edu This analysis provides insights into the nature of chemical bonds and the distribution of charge across the molecule. mdpi.com The molecular electrostatic potential (MEP), which can be calculated from the electron density, is a valuable tool for understanding a molecule's reactivity towards charged reactants. uni-muenchen.de

In the case of halotrinitromethanes, electron density maps and electrostatic potential calculations are used to visualize features like σ-holes, which can influence intermolecular interactions. researchgate.net A study by Klapötke et al. highlighted that for XC(NO₂)₃ compounds (where X = F, Cl, Br, I), the nature of the halogen atom significantly affects the electron distribution. researchgate.net The strong electron-withdrawing nature of the trinitromethyl group, combined with the fluorine atom, results in a unique charge distribution in this compound. This can be visualized by mapping the MEP onto a surface of constant electron density, revealing regions of positive and negative potential that are crucial for predicting intermolecular interactions in the solid state. researchgate.netuni-muenchen.de

Other Spectroscopic and Microscopic Probes for Molecular Characterization

A variety of other spectroscopic methods are employed to fully characterize the electronic structure and properties of molecules like this compound.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. mdpi.com These electronic transitions provide information about the electronic structure of the molecule. libretexts.orgufg.br

For molecules with multiple chromophores, such as the nitro groups in this compound, the UV-Vis spectrum can be complex. The primary electronic transitions observed in such compounds are typically n→π* and π→π* transitions. libretexts.org

n→π transitions* involve the excitation of an electron from a non-bonding orbital (like the lone pairs on the oxygen atoms of the nitro groups) to an antibonding π* orbital. These transitions are generally of lower intensity. libretexts.org

π→π transitions* involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are typically more intense than n→π* transitions. libretexts.orglibretexts.org

Studies on related polynitro compounds indicate that the electronic environment significantly influences the wavelength and intensity of these absorptions. dur.ac.ukresearchgate.net The strong electron-withdrawing nature of the nitro groups and the fluorine atom in this compound would be expected to shift the absorption bands (a chromophoric shift) compared to simpler nitroalkanes. While specific experimental UV-Vis spectra for this compound are not detailed in the available literature, the principles of electronic spectroscopy allow for a qualitative understanding of its expected behavior. libretexts.orglibretexts.org

Chemical Reactivity and Mechanistic Pathways of Fluoro Trinitro Methane

Detailed Mechanistic Studies of Decomposition and Fragmentation Pathways

The decomposition and fragmentation of fluoro(trinitro)methane are complex processes that have been the subject of detailed mechanistic investigations. These studies are crucial for understanding the stability and energetic properties of this and related polynitroaliphatic compounds.

A key aspect of the reactivity of nitro-containing compounds is the displacement of the nitrite (B80452) ion (NO₂⁻). In the context of the trinitromethyl group, nucleophilic attack can lead to the displacement of a nitrite ion. uni-muenchen.de The mechanism of this displacement can be complex, with possibilities including SN2 or SN2' type reactions, where the nucleophile attacks either the nitrogen or an oxygen atom of the nitro group, respectively. uni-muenchen.de However, definitive evidence to distinguish between these pathways is often challenging to obtain. uni-muenchen.de The trinitromethyl group itself can act as a leaving group in reactions with various nucleophiles, highlighting its lability. rsc.org

The reactivity of the trinitromethyl group is not limited to nitrite displacement. Nucleophilic attack can also occur at the central carbon atom. uni-muenchen.de Despite the significant steric hindrance around this carbon, reactions at this center have been reported. For instance, the reaction of 4,4,4-trinitrobutyric acid with hydroxide (B78521) results in the formation of succinic acid, indicating that the carbon atom of the trinitromethyl group is accessible to nucleophiles under certain conditions. uni-muenchen.de

Another potential decomposition pathway for compounds containing the 2,2,2-trinitroethyl fragment involves the removal of an acidic proton by a base, followed by an intramolecular rearrangement of a nitro group. uni-muenchen.de Alternatively, a retro-Mannich reaction can occur, leading to the formation of the trinitromethanide anion. uni-muenchen.de The preferred decomposition pathway is highly dependent on the specific reaction conditions, and often a mixture of products from different reaction routes is observed. uni-muenchen.de

Exploration of Nucleophilic and Electrophilic Reactivity of this compound

The electronic environment of this compound, with the highly electronegative fluorine atom and three electron-withdrawing nitro groups, imparts significant electrophilic character to the central carbon atom. This section explores its reactivity with nucleophiles and the factors that govern the reactivity of the trinitromethyl group.

This compound and related fluoromethyl compounds have been studied for their reactivity with chalcogen nucleophiles (containing sulfur, selenium, etc.). nii.ac.jpresearchgate.net The efficiency of fluoromethylation reactions using reagents like fluoromethyl triflate and fluoromethyl fluorosulfonate has been demonstrated with chalcogen nucleophiles of varying nucleophilicity. researchgate.net These reactions highlight the ability of the fluoromethyl group to be transferred to nucleophilic centers. While direct studies on this compound with chalcogen nucleophiles are less common, the principles of electrophilic fluoromethylation are relevant. cas.cn The reaction of electrophilic species with nucleophiles often requires activation, and nucleophilic additives can be used to generate more reactive electrophilic intermediates. nii.ac.jp

The reactivity of the trinitromethyl group is governed by several factors that influence its electrophilic and nucleophilic character. The presence of three strong electron-withdrawing nitro groups makes the central carbon atom highly electron-deficient and thus a strong electrophile. allen.in This electrophilicity is further enhanced by the presence of the electronegative fluorine atom. wikipedia.org

Conversely, the trinitromethanide anion, formed by the deprotonation of trinitromethane (B1605510), is a potent nucleophile. The stability of this anion, and therefore the acidity of trinitromethane, is a key factor in its reactivity. The Michael addition, a fundamental carbon-carbon bond-forming reaction, utilizes carbanions like the trinitromethanide ion as nucleophiles. rsc.org

Several factors influence nucleophilicity in general, including charge, electronegativity, solvent effects, and steric hindrance. libretexts.orgmasterorganicchemistry.com A negative charge significantly increases nucleophilicity. libretexts.orgmasterorganicchemistry.com Across a period in the periodic table, nucleophilicity increases with decreasing electronegativity. masterorganicchemistry.com The solvent can also play a crucial role; polar aprotic solvents can enhance the nucleophilicity of anions. libretexts.org Steric hindrance around the nucleophilic center can decrease its reactivity. libretexts.orgmasterorganicchemistry.com These general principles apply to the reactivity of the trinitromethyl group and its derivatives.

Role in Carbon-Carbon Bond Forming Reactions

The trinitromethyl group, particularly in the form of the trinitromethanide anion, plays a significant role in the formation of carbon-carbon bonds. The Michael addition is a prime example, where the trinitromethanide ion acts as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors). rsc.org This reaction is a powerful tool in synthetic organic chemistry for creating new C-C bonds. rsc.org

While the direct involvement of this compound in such reactions is less documented, the underlying principles of using polynitroalkanes as precursors to carbanions for C-C bond formation are well-established. rsc.org The construction of carbon-carbon bonds is a cornerstone of organic synthesis, and various methods, including those involving radical intermediates and transition-metal catalysis, are continuously being developed. mdpi.comkaust.edu.sa The unique properties of the carbon-fluorine bond, such as its high strength, also influence the reactivity and potential applications of fluorinated compounds in C-C bond-forming reactions. wikipedia.orgnih.gov

Chemical Transformations Involving Fluorine and Nitro Groups

This compound, a highly energetic compound, undergoes a variety of chemical transformations primarily centered around its reactive nitro groups and the single fluorine atom. These reactions are fundamental to its utility as a precursor in the synthesis of other energetic materials. Research has detailed several key pathways, including reactions with nucleophiles and photolytic decomposition, which lead to the formation of valuable fluoronitroaliphatic compounds.

One of the notable reactions of this compound is its conversion to fluorodinitroethanol (FDNE). This transformation occurs when this compound is treated with an aqueous solution of formaldehyde (B43269). researchgate.net The reaction proceeds in the absence of other reducing agents, yielding FDNE, a crucial building block for energetic plasticizers and binders. researchgate.net

The photochemistry of this compound has also been investigated as a synthetic route to fluorodinitromethane. The photolysis of this compound in hydroxylic solvents such as methanol (B129727) or isopropanol (B130326) results in the formation of fluorodinitromethane. dtic.mil The yield of this conversion can be enhanced by the addition of acid to the reaction mixture. dtic.mil Studies using pyrex-filtered light indicate that while the reaction rate is slower, the yield of fluorodinitromethane remains comparable to that with unfiltered light. dtic.mil In contrast, photolysis in non-hydroxylic solvents like methylene (B1212753) chloride or acetonitrile (B52724) does not appear to produce fluorodinitromethane. dtic.mil A flash photolysis study has suggested that under certain conditions, the photolysis of this compound leads to the formation of the fluorodinitromethyl anion. dtic.mil

Furthermore, this compound can undergo substitution reactions involving its nitro groups. The reaction of this compound with potassium fluoride (B91410) leads to the formation of difluorodinitromethane. thieme-connect.de This reaction demonstrates the potential to replace a nitro group with another fluorine atom, altering the energetic properties and stability of the resulting compound.

The following table summarizes key chemical transformations of this compound involving its fluorine and nitro groups:

Reactant(s)Reagent(s)/ConditionsMajor Product(s)Reference(s)
This compoundAqueous formaldehyde solutionFluorodinitroethanol researchgate.net
This compoundPhotolysis in hydroxylic solvents (e.g., methanol, isopropanol)Fluorodinitromethane dtic.mil
This compoundPotassium fluorideDifluorodinitromethane thieme-connect.de

Structural Analysis and Intermolecular Interactions

Comprehensive Analysis of Molecular Geometry and Conformational Preferences

The molecular geometry of fluoro(trinitro)methane, like other trinitromethyl compounds, is characterized by a propeller-like arrangement of the three nitro groups around a central carbon atom. rsc.orguni-muenchen.de This arrangement is a consequence of the steric repulsion between the large nitro groups. rsc.org The central carbon atom is bonded to a fluorine atom and the nitrogen atoms of the three nitro groups. nih.govnist.gov

The molecule exhibits a staggered conformation of the substituents around the carbon atoms. uni-muenchen.de In related trinitroethyl compounds, the conformation is also found to be staggered. uni-muenchen.de The geometry of the trinitromethyl group itself has some very typical features, including significantly longer C-N bond lengths (around 1.54 Å) compared to a regular C-N single bond (1.47 Å), which is attributed to the steric strain imposed by the bulky nitro groups. rsc.org

Table 1: Comparison of C-N Bond Lengths
Bond TypeTypical Bond Length (Å)Bond Length in Trinitromethyl Moiety (Å)
C-N Single Bond1.47~1.54

Quantitative Assessment of Bonding Characteristics (e.g., Atoms in Molecules (AIM) Analysis)

A quantitative assessment of bonding in this compound and related compounds reveals significant electronic effects. The trinitromethyl group is a strong electron-withdrawing group, which influences the bond lengths and electron density distribution within the molecule. mdpi.comresearchgate.net

In a study of halotrinitromethanes, it was found that the electrostatic potential on the entire surface of the halogen atom, including fluorine, is positive. researchgate.net This is a notable finding, as fluorine is the most electronegative element. The disappearance of the typical negative belt around the fluorine atom is observed when it is attached to a strong electron-withdrawing group. researchgate.net

The C-N bonds in the trinitromethyl moiety are elongated due to steric repulsion. rsc.org In contrast, the removal of a nitro group, as in a dinitromethyl group, can lead to a shortening of the remaining C-N bonds due to changes in electron density distribution. mdpi.com

Influence of Fluoro and Trinitromethyl Substituents on Molecular Electronic Distribution

The fluoro and trinitromethyl substituents have a profound influence on the molecular electronic distribution of the methane (B114726) backbone. The trinitromethyl group is a powerful electron-withdrawing entity, a characteristic shared by nitro groups in general. mdpi.comcdnsciencepub.com This property is a key contributor to the high energy density of materials containing this group. ontosight.ai

The fluorine atom, being highly electronegative, also significantly alters the electronic landscape of the molecule. science.gov Its presence, along with the three nitro groups, creates a highly polarized molecule. The substitution of a nitro group with a fluorine atom in a trinitromethyl moiety leads to a marked increase in the thermal stability of the compound. researchgate.netntrem.com This increased stability is attributed to changes in the C-NO2 bond length. researchgate.net

The electron-withdrawing nature of these substituents makes the hydrogen atom in trinitromethane (B1605510) (nitroform) remarkably acidic. wikipedia.org While this compound does not have this acidic proton, the electronic effects of the substituents are still very much present, influencing the reactivity and properties of the compound.

Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a known phenomenon in energetic compounds. researchgate.net Different polymorphic forms can exhibit different physical properties, including stability and density. researchgate.net

While specific studies on the polymorphism of this compound are not detailed in the provided results, the solid-state structure of related halotrinitromethanes has been investigated. mdpi.com For instance, fluoro- and bromo-trinitromethane crystals were grown in situ for X-ray diffraction analysis. mdpi.com The crystal packing forces can influence the conformational preferences of molecules in the solid state. gla.ac.uk For example, in some triazacyclohexane derivatives, different conformations are adopted in the solid state due to these packing forces. gla.ac.uk

Derivatization and Functionalization Strategies

Formation and Chemical Behavior of Fluoro(trinitro)methane Salts

Trinitromethane (B1605510), also known as nitroform, is a strong carbon acid that readily forms a series of bright yellow, ionic salts. wikipedia.org These salts, containing the trinitromethanide anion [C(NO₂)₃]⁻, are often sensitive to heat and impact. wikipedia.org The potassium and ammonium (B1175870) salts are common examples, with the ammonium salt exhibiting slightly greater stability. wikipedia.org

The introduction of a fluorine atom to form this compound is expected to influence the acidity and the properties of its corresponding salts. The high electronegativity of fluorine would likely increase the acidity of the C-H bond, although this compound itself does not have a C-H bond to deprotonate. The formation of salts would therefore proceed through different chemical pathways than for trinitromethane.

Salts of related compounds, such as those derived from 5-(fluorodinitromethyl)-2H-tetrazole, have been synthesized and characterized. researchgate.net These include the ammonium, silver, and tetraphenylphosphonium (B101447) salts. The study of these and other fluoronitroalkane-derived salts provides valuable insight into the chemical behavior and stability of energetic ionic compounds containing fluorinated nitroalkyl moieties. The investigation of salts derived from this compound is a critical area of research for developing new oxidizers and energetic materials with tailored properties. Michael addition reactions of trinitromethane have been used to create a variety of energetic products, including salts containing the trinitropropylammonium cation. rsc.org

Synthesis of Complex Fluorinated Nitro-Aliphatic Derivatives

The synthesis of complex aliphatic compounds containing both fluorine and nitro groups is a significant area of organic chemistry, with applications in pharmaceuticals and materials science. nih.gov The presence of a nitro group facilitates C-C bond formation due to the acidity of the α-protons, enabling reactions with various electrophiles. mdpi.comorganic-chemistry.org

Fluorodinitromethane has been utilized in the synthesis of N,N-bis(2-fluoro-2,2-dinitroethyl)-N-alkylamines and related compounds. rsc.org The synthesis of fluorinated nitroalkanes often involves the use of fluorinating agents on nitroalkane precursors or the reaction of fluorinated building blocks. For instance, α-fluoro-α-nitro(phenylsulfonyl)methane has been used as a fluoromethyl pronucleophile in Michael additions to chalcones. nih.gov

While specific examples detailing the use of this compound as a precursor for more complex fluorinated nitro-aliphatic derivatives are not extensively documented, its reactivity can be inferred from related compounds. The presence of the three nitro groups and a fluorine atom makes it a highly electrophilic species, potentially reactive towards strong nucleophiles. Its use in the synthesis of more elaborate structures would likely involve carefully controlled reaction conditions to manage its high reactivity and potential for explosive decomposition.

Development of Novel Functional Groups and Advanced Molecular Architectures Based on the Fluoro(trinitro)methyl Moiety

The fluoro(trinitro)methyl group, C(NO₂)₃F, is a highly energetic functional group that has garnered significant interest in the field of energetic materials. Its unique combination of high density, positive oxygen balance, and the presence of a fluorine atom offers a pathway to developing advanced energetic compounds with tailored properties. Researchers have focused on incorporating this moiety into various molecular backbones to create novel functional groups and complex molecular architectures, aiming to enhance detonation performance while maintaining acceptable sensitivity and thermal stability.

The introduction of the fluoro(trinitro)methyl or the closely related fluorodinitromethyl [-C(NO₂)₂F] moiety into heterocyclic systems is a prominent strategy. energetic-materials.org.cnresearchgate.net Heterocycles like pyrazoles, triazoles, tetrazoles, and oxadiazoles (B1248032) serve as robust scaffolds for constructing high-nitrogen, high-energy materials. energetic-materials.org.cnresearchgate.net The N-H bond on these rings provides a convenient reaction site for functionalization. researchgate.net For instance, N-substituted di- and trinitropyrazoles are considered attractive precursors for new energetic materials. researchgate.net

One approach involves the direct N-functionalization of heterocyclic rings. Research has demonstrated the synthesis of N-fluorodinitromethyl derivatives of dinitropyrazole, resulting in compounds with high density and good oxygen balance. researchgate.net The replacement of a nitro group in a trinitromethyl moiety with a fluorine atom can lead to a slight increase in the melting point of the resulting compound. researchgate.net

Another successful strategy involves linking energetic moieties through ether or methylene (B1212753) bridges. This can lead to the creation of larger, more complex molecules with reduced sensitivity. For example, 1,2,4-oxadiazole-derived polynitro energetic compounds have been synthesized with sensitivities reduced by a methylene bridge. energetic-materials.org.cn The functionalization of fluorodinitroethylamino derivatives based on azoles has also been explored as a route to new families of insensitive energetic materials. energetic-materials.org.cn

The synthesis of advanced molecular architectures also includes the creation of compounds with multiple fluoro(trinitro)methyl or fluorodinitromethyl groups. For example, 2,6-bis(trinitromethyl)pyridine has been synthesized, although the reaction conditions were more challenging than for the mono-substituted equivalent. mdpi.com Furthermore, researchers have successfully created 3,3′-Bi(1,2,4-oxadiazoles) featuring both fluorodinitromethyl and trinitromethyl groups. energetic-materials.org.cn

A notable example of building a complex architecture is the synthesis of a fluorodinitromethyl-functionalized material based on a 1,2,3,4-tetrahydro-1,3,5-triazine backbone. nih.gov This involved a multi-step synthesis sequence of nitration-rearrangement, reduction, and finally, selective fluorination using xenon difluoride (XeF₂). nih.gov The resulting compound, FMTNT, demonstrated good detonation performance. nih.gov

The table below summarizes the properties of several energetic compounds developed through the functionalization of the fluoro(trinitro)methyl moiety and related groups.

Compound/Derivative TypeKey Structural FeatureDensity (g·cm⁻³)Detonation Velocity (m·s⁻¹)Detonation Pressure (GPa)Reference
FMTNT Fluorodinitromethyl group on a tetrahydro-triazine backbone1.81 (calculated)8624.829.1 nih.gov
N-fluorodinitromethyl dinitropyrazole N-C(NO₂)₂F on a dinitropyrazole ring1.931-- researchgate.net
2,6-bis(trinitromethyl)pyridine Two C(NO₂)₃ groups on a pyridine (B92270) ring1.832 (at 105 K)-- mdpi.com
2-(trinitromethyl)pyridine One C(NO₂)₃ group on a pyridine ring1.692 (at 153 K)-- mdpi.com
DFTNAN 3,5-Difluoro-2,4,6-trinitroanisole1.818540- mdpi.com

The development of these novel functional groups and advanced molecular architectures is often guided by computational studies that predict the properties of target molecules before synthesis is attempted. energetic-materials.org.cn Theoretical calculations of heats of formation, densities, and detonation parameters help to identify promising candidates for development. energetic-materials.org.cnmdpi.com This synergy between theoretical prediction and practical synthesis is crucial for advancing the field of high-energy-density materials based on the fluoro(trinitro)methyl moiety.

Broader Implications in Fundamental Chemical Research

Fluoro(trinitro)methane as a Model System for Understanding Highly Substituted Methane (B114726) Derivatives

This compound serves as an exemplary model system for investigating the complex interplay of steric and electronic effects in highly substituted methane derivatives. The methane scaffold, with its tetrahedral geometry, becomes a focal point of significant intramolecular stress when bonded to four bulky and electronically demanding substituents.

Research into compounds with multiple electron-withdrawing groups, such as the trinitromethyl moiety, reveals significant structural distortions. uni-muenchen.de In trinitromethane (B1605510) and its derivatives, the three nitro groups are arranged in a propeller-like fashion. uni-muenchen.de This arrangement is a consequence of minimizing the steric repulsion between the large nitro groups. The introduction of a fourth, different substituent, like fluorine in this compound, introduces further complexity to these intramolecular interactions.

Contribution to the Fundamental Understanding of Carbon-Fluorine and Carbon-Nitro Bond Chemistry

The molecular structure of this compound is a fertile ground for deepening the understanding of the nature of carbon-fluorine (C-F) and carbon-nitro (C-N) bonds, particularly how they influence one another in an extreme electronic environment.

The C-F bond is renowned for being one of the strongest single bonds in organic chemistry, a result of the high electronegativity of fluorine which imparts significant ionic character to the bond. wikipedia.orgresearchgate.net This leads to a short and strong bond with a high dissociation energy, typically around 488 kJ/mol. alfa-chemistry.com However, the properties of a C-F bond can be modulated by other substituents on the same carbon. In this compound, the three electron-withdrawing nitro groups are expected to have a profound effect on the C-F bond. Computational studies on related halotrinitromethanes have shown that the electrostatic potential on the surface of the halogen atom can be positive, a significant deviation from the norm, due to the immense electron-withdrawing power of the C(NO₂)₃ group. researchgate.net This alteration of the electronic environment directly impacts the C-F bond's length, strength, and reactivity.

Simultaneously, the C-N bonds of the trinitromethyl group are also influenced by the fluorine atom. In typical trinitromethyl compounds, the C-N bond lengths are significantly longer than a standard C-N single bond (around 1.54 Å compared to 1.47 Å), a result of the steric repulsion between the nitro groups. rsc.org The introduction of the highly electronegative fluorine atom can further alter the electronic distribution within the trinitromethyl moiety, affecting the C-N bond lengths and the vibrational frequencies of the nitro groups. rsc.org Detailed spectroscopic and computational analyses of this compound are crucial for quantifying these mutual influences and providing precise data points for the ongoing refinement of bonding theories.

Table 1: Comparative Bond Properties

BondTypical Bond Length (Å)Typical Bond Dissociation Energy (kcal/mol)Notes
C-F~1.35 wikipedia.org~115 (in CH₃-F) wikipedia.orgOne of the strongest single bonds in organic chemistry. wikipedia.org
C-N (in nitroalkanes)~1.47 rsc.org-Length is influenced by steric and electronic factors.
C-N (in trinitromethyl group)~1.54 rsc.org-Lengthened due to steric repulsion between nitro groups. rsc.org

Role in the Development of Novel Chemical Synthetic Methodologies and Reagents

The chemistry surrounding this compound and related polynitroalkanes has contributed to the development of specialized synthetic methodologies, particularly in the field of energetic materials. The trinitromethane and fluorodinitromethane moieties are considered important "building blocks" for creating high-density, high-energy compounds. tandfonline.comscispace.com

A key synthetic strategy that has been extensively developed is the Michael addition of trinitromethane or fluorodinitromethane to electron-deficient alkenes. semanticscholar.orgchemistrysteps.com This carbon-carbon bond-forming reaction is a versatile method for introducing the C(NO₂)₃ or CF(NO₂)₂ group into a variety of molecular frameworks, leading to the synthesis of new energetic precursors. semanticscholar.orgchem960.com For instance, the addition of fluorodinitromethane to Michael acceptors is a potential route for creating new organofluorine compounds. researchgate.net

Furthermore, this compound itself has been explored as a reagent. It has been documented as an alkaline nitrating agent, for example, in the conversion of 2,4,6-trinitrotoluene (B92697) to α,2,4,6-tetranitrotoluene. bibliotekanauki.pl This demonstrates its utility beyond being a synthetic target, acting as a source of an electrophilic nitro group under specific reaction conditions. The synthesis of various energetic compounds, including those based on pyridine (B92270) and other heterocyclic rings, often involves the introduction of trinitromethyl or related groups, highlighting the importance of the synthetic routes developed around these functionalities. mdpi.com The reactivity of these highly nitrated and fluorinated methanes continues to be an area of active research for the design of novel reagents and synthetic transformations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.